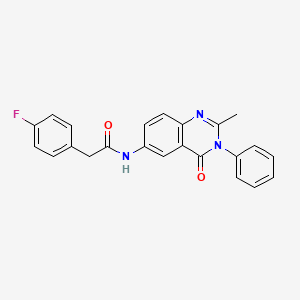

2-(4-fluorophenyl)-N-(2-methyl-4-oxo-3-phenyl-3,4-dihydroquinazolin-6-yl)acetamide

Description

The compound 2-(4-fluorophenyl)-N-(2-methyl-4-oxo-3-phenyl-3,4-dihydroquinazolin-6-yl)acetamide features a quinazolinone core substituted with a methyl group at position 2, a phenyl group at position 3, and an acetamide-linked 4-fluorophenyl moiety at position 4. Quinazolinone derivatives are known for their diverse pharmacological activities, including anticancer, antimicrobial, and kinase-inhibiting properties . The 4-fluorophenyl group likely enhances metabolic stability and binding affinity to hydrophobic enzyme pockets, as seen in structurally related compounds .

Properties

IUPAC Name |

2-(4-fluorophenyl)-N-(2-methyl-4-oxo-3-phenylquinazolin-6-yl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H18FN3O2/c1-15-25-21-12-11-18(26-22(28)13-16-7-9-17(24)10-8-16)14-20(21)23(29)27(15)19-5-3-2-4-6-19/h2-12,14H,13H2,1H3,(H,26,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MIYYSHDDBCVOCN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(C=C(C=C2)NC(=O)CC3=CC=C(C=C3)F)C(=O)N1C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H18FN3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

387.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-fluorophenyl)-N-(2-methyl-4-oxo-3-phenyl-3,4-dihydroquinazolin-6-yl)acetamide typically involves the following steps:

Formation of the Quinazolinone Core: The quinazolinone core can be synthesized through the cyclization of anthranilic acid derivatives with appropriate aldehydes or ketones under acidic or basic conditions.

Introduction of the Fluorophenyl Group: The 4-fluorophenyl group can be introduced via a nucleophilic aromatic substitution reaction using 4-fluoroaniline and an appropriate electrophile.

Acetamide Formation: The final step involves the acylation of the quinazolinone derivative with an acyl chloride or anhydride to form the acetamide group.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(4-fluorophenyl)-N-(2-methyl-4-oxo-3-phenyl-3,4-dihydroquinazolin-6-yl)acetamide can undergo various chemical reactions, including:

Oxidation: The compound may be oxidized to form quinazoline N-oxides.

Reduction: Reduction reactions can convert the carbonyl group to a hydroxyl group.

Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

Oxidation: Quinazoline N-oxides.

Reduction: Hydroxyquinazolinone derivatives.

Substitution: Substituted quinazolinone derivatives with various functional groups.

Scientific Research Applications

Chemistry: As a building block for the synthesis of more complex molecules.

Biology: Studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

Medicine: Potential therapeutic agent for various diseases.

Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(4-fluorophenyl)-N-(2-methyl-4-oxo-3-phenyl-3,4-dihydroquinazolin-6-yl)acetamide involves its interaction with specific molecular targets and pathways. These may include:

Enzyme Inhibition: Inhibiting key enzymes involved in disease pathways.

Receptor Binding: Binding to specific receptors to modulate biological responses.

Signal Transduction: Affecting intracellular signaling pathways to alter cellular functions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs, their substituents, physicochemical properties, and biological activities, derived from the provided evidence:

Substituent Effects on Physicochemical Properties

- Trifluoromethyl () and chloro () substituents similarly enhance metabolic resistance and binding to hydrophobic enzyme pockets .

Hydrogen Bonding and Solubility:

- The acetamide linker in the target compound and analogs (e.g., 2c , 4a ) facilitates hydrogen bonding with biological targets, improving solubility compared to sulfonamide or thioether derivatives .

Biological Activity

2-(4-fluorophenyl)-N-(2-methyl-4-oxo-3-phenyl-3,4-dihydroquinazolin-6-yl)acetamide is a synthetic compound belonging to the quinazolinone class, known for its diverse biological activities. The unique structural features of this compound, particularly the incorporation of a fluorinated phenyl group and an acetamide moiety, contribute to its pharmacological properties.

Chemical Structure

The chemical structure of 2-(4-fluorophenyl)-N-(2-methyl-4-oxo-3-phenyl-3,4-dihydroquinazolin-6-yl)acetamide can be represented as follows:

This compound features a quinazolinone core with a fluorophenyl substituent that enhances its lipophilicity and binding affinity to biological targets.

1. Anti-inflammatory and Analgesic Properties

Research indicates that derivatives of quinazolinones, including 2-(4-fluorophenyl)-N-(2-methyl-4-oxo-3-phenyl-3,4-dihydroquinazolin-6-yl)acetamide, exhibit significant anti-inflammatory and analgesic activities. These effects are primarily attributed to the inhibition of cyclooxygenase enzymes (COX), particularly COX-2, which plays a crucial role in inflammatory processes and pain pathways. Studies have shown that compounds with similar structures can effectively inhibit COX-2 activity .

2. Anticancer Activity

The anticancer potential of this compound has been explored in various studies. Quinazolinone derivatives have demonstrated cytotoxic effects against several cancer cell lines. For instance, compounds structurally related to 2-(4-fluorophenyl)-N-(2-methyl-4-oxo-3-phenyl-3,4-dihydroquinazolin-6-yl)acetamide have shown efficacy in inducing apoptosis in cancer cells through various mechanisms, including cell cycle arrest and modulation of apoptotic pathways .

3. Enzyme Inhibition

The compound has also shown promise as an enzyme inhibitor. Research indicates that quinazolinone derivatives can act as inhibitors for various enzymes involved in disease processes. For example, studies have demonstrated the ability of similar compounds to inhibit human carbonic anhydrases, which are implicated in tumor progression and metastasis .

Case Studies

Several studies focusing on the biological activity of quinazolinone derivatives provide insights into the potential applications of 2-(4-fluorophenyl)-N-(2-methyl-4-oxo-3-phenyl-3,4-dihydroquinazolin-6-yl)acetamide:

- COX Inhibition Study : A study evaluated the COX inhibitory activity of synthesized quinazolinone derivatives and found that certain compounds exhibited up to 47% inhibition at a concentration of 20 μM, highlighting the potential of these compounds in treating inflammatory diseases .

- Antitumor Evaluation : Another research effort assessed the antitumor activity of various substituted quinazolinones against different cancer cell lines (e.g., K562 and MCF7). The findings suggested that these compounds could significantly reduce cell viability, indicating their potential as anticancer agents .

Comparative Analysis

The following table summarizes the biological activities associated with various quinazolinone derivatives compared to 2-(4-fluorophenyl)-N-(2-methyl-4-oxo-3-phenyl-3,4-dihydroquinazolin-6-yl)acetamide:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 2-(4-nitrophenyl)-N-(methyl)-quinazolinone | Nitro group instead of fluorine | Anticancer activity |

| N-(2-methyl-4-oxoquinazolin)-acetamide | Lacks phenyl substituent | Moderate anti-inflammatory |

| 4-(trifluoromethyl)quinazolinone | Trifluoromethyl group | Enhanced lipophilicity and potency |

Q & A

Q. What are the standard synthetic routes for preparing 2-(4-fluorophenyl)-N-(2-methyl-4-oxo-3-phenyl-3,4-dihydroquinazolin-6-yl)acetamide?

The synthesis typically involves a multi-step approach:

- Step 1 : Construct the quinazolinone core via cyclization of anthranilic acid derivatives or via condensation reactions involving amines and carbonyl groups .

- Step 2 : Functionalize the quinazolinone at the 6-position using nucleophilic substitution or coupling reactions. For the acetamide moiety, carbodiimide-mediated coupling (e.g., EDCI/HOBt) between 2-(4-fluorophenyl)acetic acid and the quinazolinone amine is common, performed in dichloromethane with triethylamine as a base .

- Step 3 : Purify via column chromatography or recrystallization, optimizing solvent systems (e.g., dichloromethane/ethyl acetate) for high yields (70–90%) .

Q. How is the compound characterized spectroscopically and structurally?

Key techniques include:

- IR Spectroscopy : Identifies functional groups (e.g., C=O stretch at ~1700 cm⁻¹ for the quinazolinone and acetamide) .

- NMR (¹H/¹³C) : Confirms regiochemistry (e.g., aromatic proton splitting patterns) and acetamide linkage (e.g., NH resonance at δ ~10 ppm) .

- Mass Spectrometry : Validates molecular weight (e.g., ESI-MS showing [M+H]⁺) and fragmentation patterns .

- X-ray Diffraction : Resolves crystal packing and torsion angles (e.g., dihedral angles between aromatic rings ~65°) .

Advanced Research Questions

Q. What crystallographic challenges arise when determining this compound’s structure, and how are they addressed?

Challenges include:

- Disordered Solvent Molecules : Mitigated using SQUEEZE in PLATON or excluding solvent regions from refinement .

- Twinning : Addressed with SHELXL’s TWIN/BASF commands for partitioning intensity data .

- Hydrogen Bond Ambiguity : Refined using riding models (N–H⋯O bonds) and analyzing anisotropic displacement parameters .

- Software : SHELX suite (SHELXL for refinement) is preferred for small-molecule crystallography due to robust handling of constraints .

Q. How do hydrogen bonding patterns influence the compound’s solid-state stability and reactivity?

Graph set analysis (e.g., Etter’s notation) reveals:

- Infinite Chains : N–H⋯O bonds along the [100] direction stabilize the lattice, with graph descriptor C(4) .

- Weak Interactions : C–H⋯O/F contacts contribute to 3D packing, reducing solubility and enhancing thermal stability .

- Impact on Reactivity : Strong intrachain H-bonding may limit accessibility of the acetamide group for further functionalization .

Q. What strategies optimize reaction yields in multi-step synthesis?

Methodological optimizations include:

- Coupling Efficiency : Use EDCI/DMAP in dry DMF to enhance amide bond formation (>90% conversion) .

- Temperature Control : Low-temperature coupling (0–5°C) minimizes side reactions (e.g., quinazolinone hydrolysis) .

- Workup : Acid-base extraction (e.g., 10% HCl wash) removes unreacted starting materials, improving purity pre-crystallization .

- Design of Experiments (DoE) : Statistical screening (e.g., varying solvent polarity, catalyst loading) identifies critical yield factors .

Data Contradiction and Validation

Q. How should researchers resolve discrepancies in reported biological activity data for this compound?

- Assay Variability : Standardize protocols (e.g., fixed IC₅₀ measurement conditions) and validate via orthogonal assays (e.g., SPR vs. enzymatic inhibition) .

- Structural Confirmation : Re-analyze batches via XRD to rule out polymorphic differences affecting activity .

- Meta-Analysis : Compare data across studies using tools like Web of Science, prioritizing results from journals with independent verification policies .

Methodological Resources

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.